An In-depth Technical Guide to 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS 2489461-15-4)
An In-depth Technical Guide to 5-Chloro-2-methylpyrazolo[4,3-b]pyridine (CAS 2489461-15-4)
This technical guide provides a comprehensive overview of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While specific data on this compound is limited, this paper will situate it within the well-established context of the pyrazolo[4,3-b]pyridine scaffold, offering insights into its properties, a plausible synthetic route, and its potential applications as a key building block in the development of novel therapeutics.
Introduction and Chemical Identity
5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a substituted derivative of the pyrazolo[4,3-b]pyridine bicyclic heterocycle. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 5-position offers a reactive handle for further chemical modification, such as cross-coupling reactions, while the methyl group on the pyrazole ring influences the molecule's steric and electronic properties. Its primary utility lies as an intermediate in the synthesis of more complex molecules with potential therapeutic value.
Physicochemical and Structural Properties
A summary of the known physicochemical and structural properties of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is presented in the table below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not widely published and would require laboratory determination.
| Property | Value | Source |
| CAS Number | 2489461-15-4 | Internal Data |
| Molecular Formula | C₇H₆ClN₃ | Internal Data |
| Molecular Weight | 167.60 g/mol | Internal Data |
| Canonical SMILES | CN1C=C2N=C(Cl)C=CC2=N1 | Internal Data |
| InChI Key | RZBNBAYCEUXUTF-UHFFFAOYSA-N | Internal Data |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Purity | Typically >95% from commercial suppliers | Internal Data |
Proposed Synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine
While a specific, peer-reviewed synthesis for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine has not been identified in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction of the pyrazolo[4,3-b]pyridine core. The following protocol leverages a diazotization-cyclization reaction, a common strategy for forming the pyrazole ring fused to a pyridine backbone.
Rationale for the Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available and strategically substituted starting material, 3-amino-2,5-dichloropyridine. This precursor contains the necessary chlorine atom at the desired position (which will become the 5-position of the final product) and an amino group that can be readily converted into a diazonium salt. The subsequent intramolecular cyclization is a well-documented method for forming the pyrazole ring. The final methylation step to introduce the methyl group at the N-2 position of the pyrazole ring is a standard alkylation reaction. This multi-step synthesis is designed for efficiency and relies on well-understood reaction mechanisms.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Chloro-2-methylpyrazolo[4,3-b]pyridine.
Detailed Step-by-Step Experimental Protocol
Starting Material: 3-Amino-2,5-dichloropyridine (CAS 78607-32-6)[1][2][3]
Step 1: Diazotization of 3-Amino-2,5-dichloropyridine
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2,5-dichloropyridine (1 equivalent) in a suitable acidic medium (e.g., 6M hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the in situ diazonium salt.
Expert Rationale: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slight excess of sodium nitrite ensures the complete conversion of the starting amine.
Step 2: Intramolecular Cyclization
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Slowly and carefully heat the reaction mixture containing the diazonium salt to a temperature sufficient to induce intramolecular cyclization (e.g., 50-80 °C). The optimal temperature should be determined empirically.
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Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the consumption of the diazonium intermediate is observed.
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a pH of 7-8 is reached.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-1H-pyrazolo[4,3-b]pyridine.
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Purify the crude product by column chromatography or recrystallization.
Expert Rationale: The heating of the acidic solution of the diazonium salt provides the activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the pyridine ring to form the fused pyrazole ring.
Step 3: N-Methylation
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Dissolve the purified 5-Chloro-1H-pyrazolo[4,3-b]pyridine (1 equivalent) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
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Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 equivalents) to the solution and stir for a short period to deprotonate the pyrazole nitrogen.
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Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.3 equivalents), to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
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Quench the reaction by adding water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, by column chromatography to obtain the desired compound.
Expert Rationale: The choice of base and solvent is important for efficient deprotonation and subsequent methylation. An aprotic polar solvent is used to dissolve the reactants and facilitate the SN2 reaction.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives reported to exhibit a wide array of biological activities.[4][5] Consequently, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a highly valuable intermediate for the synthesis of potential drug candidates.
Key Areas of Application:
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Kinase Inhibitors: Many pyrazolo[4,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The scaffold can mimic the hinge-binding region of ATP in the kinase active site.
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Anticancer Agents: Due to their role as kinase inhibitors, pyrazolo[4,3-b]pyridines have been extensively investigated as anticancer agents. They can modulate signaling pathways involved in cell proliferation, survival, and angiogenesis.
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Other Therapeutic Areas: The versatility of the pyrazolo[4,3-b]pyridine core has led to its exploration in other therapeutic areas, including antiviral, anti-inflammatory, and central nervous system (CNS) disorders.
The chloro-substituent at the 5-position of the title compound is particularly useful as it allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This enables the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Generic kinase signaling pathway inhibited by a pyrazolo[4,3-b]pyridine derivative.
Safety and Handling
Detailed toxicological data for 5-Chloro-2-methylpyrazolo[4,3-b]pyridine is not available. However, based on the general properties of related chloropyridine and heterocyclic compounds, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
Conclusion
5-Chloro-2-methylpyrazolo[4,3-b]pyridine, while not extensively studied as a standalone compound, represents a strategically important building block for medicinal chemistry and drug discovery. Its pyrazolo[4,3-b]pyridine core is a proven pharmacophore, and the chloro-substituent provides a versatile handle for synthetic diversification. The proposed synthesis offers a practical approach for its preparation, enabling its use in the development of novel kinase inhibitors and other potential therapeutic agents. As with any research chemical, it should be handled with appropriate care and safety precautions.
References
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
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Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]
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Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]
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3-Amino-2,5-dichloropyridine | 78607-32-6. J&K Scientific. [Link]
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4-Amino-3,5-dichloropyridine. PMC. [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
